molecular formula C21H17FN4O3 B2522943 N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921578-40-7

N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2522943
CAS No.: 921578-40-7
M. Wt: 392.39
InChI Key: QQIOUZAXQONZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

Pyrimidines are integral parts of DNA and RNA and impart diverse pharmacological properties . The introduction of different halogen atoms on the phenyl ring can cause different effects on the antitubercular activity against the GFP reporter strain of Mtb .


Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives can vary widely. For instance, the introduction of different halogen atoms on the phenyl ring can cause different effects on the antitubercular activity against the GFP reporter strain of Mtb .

Scientific Research Applications

Chemical Synthesis and Characterization

Research on compounds with structural similarities to N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide often involves detailed chemical synthesis and characterization processes. For example, studies on pyrimidine and pyrazole derivatives have shown diverse synthetic routes leading to novel compounds with potential biological activities. These synthetic approaches are critical for the development of new pharmaceuticals and materials with unique properties (Wilk et al., 2000; Egawa et al., 1984).

Biological Activities and Applications

The structural framework of pyrimidine and pyrazole, which is related to the compound , has been extensively studied for its biological activities. These activities include potential antibacterial properties, as demonstrated by pyridonecarboxylic acids and their analogs (Egawa et al., 1984). Furthermore, derivatives of similar structures have been explored as inhibitors for various biological targets, such as tyrosine kinase inhibitors for cancer therapy (Schroeder et al., 2009).

Material Science Applications

In addition to medicinal applications, compounds with pyrimidine and pyrazole cores have shown promise in material science, particularly in the synthesis of novel polyamides and polyimides with high thermal stability and potential for use in advanced materials (Hsiao et al., 1999). These materials could have applications in electronics, aerospace, and other high-performance fields.

Mechanism of Action

Properties

IUPAC Name

N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c1-12-3-9-15(10-4-12)26-20(28)18-17(24-21(26)29)16(11-25(18)2)19(27)23-14-7-5-13(22)6-8-14/h3-11H,1-2H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIOUZAXQONZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=C(C=C4)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.